Methoprene acid

Description

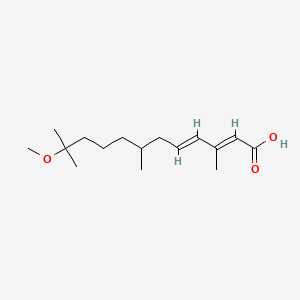

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYBEULOKRVZKY-TZOAMJEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886034 | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53092-52-7 | |

| Record name | Methoprene acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53092-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZR-725 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZR-725 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB9LR353F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methoprene Acid from Methoprene: A Technical Guide

An In-depth Resource for Researchers and Drug Development Professionals

Abstract

Methoprene (B1676399), a widely utilized insect growth regulator, functions as a juvenile hormone analog, disrupting the developmental cycle of various insect species. Its primary metabolite, methoprene acid, is formed through the hydrolysis of the ester functional group. This technical guide provides a comprehensive overview of the synthesis of methoprene acid from methoprene, focusing on the core chemical transformation. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this process. This document outlines a detailed experimental protocol for the saponification of methoprene, presents key physicochemical and spectroscopic data in a structured format for both the reactant and the product, and includes a visual representation of the chemical pathway.

Introduction

Methoprene, chemically known as isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, is a crucial compound in pest control due to its specific mode of action as an insect growth regulator.[1] The biological activity and environmental fate of methoprene are intrinsically linked to its metabolism, with a key pathway being the hydrolysis of its isopropyl ester to form methoprene acid (11-methoxy-3,7,11-trimethyl-2E,4E-dodecadienoic acid). Understanding the synthesis of this acid is vital for various research applications, including the development of analytical standards, investigation of metabolic pathways, and the design of novel agrochemicals or pharmaceuticals. This guide provides a robust, scientifically grounded protocol for the laboratory-scale synthesis of methoprene acid from methoprene via alkaline hydrolysis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis, purification, and characterization. The following table summarizes key data for methoprene and methoprene acid.

| Property | Methoprene | Methoprene Acid |

| IUPAC Name | propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate[2] | (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |

| CAS Number | 40596-69-8[2] | 53023-66-8 (Ammonium Salt)[3] |

| Molecular Formula | C₁₉H₃₄O₃[2] | C₁₆H₂₈O₃[4] |

| Molecular Weight | 310.47 g/mol | 268.39 g/mol [4] |

| Appearance | Pale yellow liquid with a faint fruity odor[5] | Assumed to be a viscous oil or a low melting solid |

| Boiling Point | 135-136 °C at 0.05 mmHg[1] | Not readily available |

| Solubility in Water | 1.4 mg/L at 25 °C[5] | Insoluble in water, soluble in aqueous base |

| Solubility in Organic Solvents | Soluble in most organic solvents[2] | Soluble in ethers, alcohols, and chlorinated solvents |

| ¹H NMR (CDCl₃) | δ ~0.9-2.3 (m, aliphatic CH, CH₂, CH₃), ~3.1 (s, OCH₃), ~5.0 (m, OCH(CH₃)₂), ~5.7-7.7 (m, olefinic CH)[6] | δ ~0.9-2.4 (m, aliphatic CH, CH₂, CH₃), ~3.1 (s, OCH₃), ~5.7-7.8 (m, olefinic CH), ~11-12 (br s, COOH) |

| ¹³C NMR (CDCl₃) | Signals in the range of ~15-170 ppm, including ester carbonyl at ~167 ppm.[7] | Signals in the range of ~15-180 ppm, with carboxylic acid carbonyl at ~172 ppm. |

| IR (thin film) | ~2950 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O, ester), ~1640, 1610 cm⁻¹ (C=C stretch) | ~2500-3300 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O, carboxylic acid), ~1640, 1610 cm⁻¹ (C=C stretch) |

| Mass Spectrum (EI) | m/z 310 (M⁺), characteristic fragmentation pattern.[8] | m/z 268 (M⁺), fragmentation would show loss of H₂O and other characteristic fragments. |

Experimental Protocol: Synthesis of Methoprene Acid

This section details the procedure for the alkaline hydrolysis (saponification) of methoprene to yield methoprene acid.

Materials and Reagents

-

Methoprene (technical grade, purity ≥95%)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) pellets

-

Ethanol (B145695) (95% or absolute)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated (37%) or 2M solution

-

Diethyl ether or Ethyl acetate (B1210297) (reagent grade)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

pH indicator paper or a calibrated pH meter

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Dissolution of Methoprene: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of methoprene (e.g., 10.0 g, 32.2 mmol) in ethanol (e.g., 100 mL).

-

Preparation of Alkaline Solution: In a separate beaker, dissolve a molar excess of potassium hydroxide (e.g., 3.6 g, 64.4 mmol, 2 equivalents) in a mixture of ethanol and deionized water (e.g., 80 mL ethanol and 20 mL water). Caution: The dissolution of KOH is exothermic.

-

Saponification Reaction: Slowly add the alkaline solution to the stirred solution of methoprene in the round-bottom flask.

-

Heating under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.[9] Maintain the reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the methoprene spot.

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Work-up and Acidification: To the remaining aqueous residue, add deionized water (e.g., 100 mL) to ensure the potassium salt of methoprene acid is fully dissolved. Transfer the solution to a separatory funnel.

-

Extraction of Neutral Impurities: Wash the aqueous solution with diethyl ether or ethyl acetate (e.g., 2 x 50 mL) to remove any unreacted methoprene and other non-polar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated or 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.[10] The methoprene acid will precipitate out of the solution as an oil or a solid.

-

Extraction of Methoprene Acid: Extract the acidified aqueous solution with diethyl ether or ethyl acetate (e.g., 3 x 75 mL).[11] Combine the organic extracts.

-

Drying and Solvent Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methoprene acid.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of methoprene to methoprene acid through alkaline hydrolysis.

Caption: Saponification of Methoprene to Methoprene Acid.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Experimental Workflow for Methoprene Acid Synthesis.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of methoprene acid from methoprene via alkaline hydrolysis. The inclusion of comprehensive physicochemical and spectroscopic data, alongside clear visual diagrams of the reaction pathway and experimental workflow, offers a valuable resource for researchers and professionals. The described methodology is based on established principles of organic chemistry and is designed to be readily implemented in a standard laboratory setting. This document serves as a foundational reference for the preparation and study of this important metabolite, facilitating further research in agrochemicals, environmental science, and drug development.

References

- 1. Methoprene - Wikipedia [en.wikipedia.org]

- 2. Methoprene | C19H34O3 | CID 5366546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, ammonium salt (1:1), (2E,4E)- | C16H31NO3 | CID 6437014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11-METHOXY-3,7,11-TRIMETHYL-2E,4E-DODECADIENOIC ACID [m.chemicalbook.com]

- 5. EXTOXNET PIP - METHOPRENE [extoxnet.orst.edu]

- 6. METHOPRENE(40596-69-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Methoprene [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Methoprene Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid, the carboxylic acid metabolite of the insect growth regulator methoprene, has garnered significant interest in the scientific community for its biological activity. Unlike its isopropyl ester parent compound, methoprene acid has been identified as a ligand for the vertebrate retinoid X receptor (RXR), suggesting potential applications and toxicological considerations beyond its role in insect pest control. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for methoprene acid, tailored for professionals in research and drug development.

Chemical Structure

Methoprene acid, systematically named (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, is a long-chain carboxylic acid containing a conjugated diene system. Its structure is fundamental to its chemical behavior and biological activity.

Caption: 2D Chemical Structure of Methoprene Acid

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of methoprene acid is presented in Table 1. These properties are crucial for understanding its solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 268.39 g/mol | --INVALID-LINK-- |

| CAS Number | 53092-52-7 | --INVALID-LINK-- |

| Boiling Point | 394.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.954 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.5 - 5.0 | (Predicted) |

| logP (Predicted) | ~4.4 | --INVALID-LINK-- |

| Water Solubility | Low (predicted) | (Predicted) |

| SMILES | COC(C)(C)CCCC(C)C\C=C\C(C)=C\C(O)=O | --INVALID-LINK-- |

| InChI | InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+ | --INVALID-LINK-- |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those for the vinyl protons of the conjugated diene system, protons adjacent to the carboxylic acid and methoxy (B1213986) groups, and multiple aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the sp² carbons of the diene, the carbon bearing the methoxy group, and the various aliphatic carbons.

Mass Spectrometry (MS): The mass spectrum of methoprene acid would show a molecular ion peak corresponding to its molecular weight (268.39). Fragmentation patterns would likely involve cleavage at the ether linkage and along the aliphatic chain.

Infrared (IR) Spectroscopy: The IR spectrum of methoprene acid would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and bands corresponding to the C=C stretches of the diene system and the C-O stretch of the ether.

Experimental Protocols

Synthesis of Methoprene Acid

A common method for the synthesis of methoprene acid is the hydrolysis of its isopropyl ester, methoprene.

Objective: To synthesize methoprene acid via the hydrolysis of methoprene.

Materials:

-

Methoprene

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Hydrochloric acid (HCl) or other strong acid for acidification

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

Dissolve methoprene in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base (e.g., KOH).

-

Heat the mixture under reflux for several hours to ensure complete hydrolysis.

-

After cooling, remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted methoprene.

-

Acidify the aqueous layer to a pH of approximately 2 with a strong acid (e.g., HCl) to protonate the carboxylate.

-

Extract the methoprene acid into an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and evaporate the solvent to yield crude methoprene acid.

-

The product can be further purified by chromatography if necessary.

Caption: Workflow for the Synthesis of Methoprene Acid

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Methoprene Acid Analysis

A reversed-phase HPLC method can be employed for the quantification of methoprene acid in various matrices.

Objective: To quantify methoprene acid using RP-HPLC with UV detection.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of an acid like formic or acetic acid to ensure the carboxylic acid is protonated). For example, a gradient of 55-100% acetonitrile in water (pH 4.0).[1]

-

Flow Rate: 0.6 - 1.0 mL/min.[1]

-

Detection: UV detector at a wavelength where the conjugated diene absorbs, typically around 265 nm.[2]

-

Injection Volume: 10-20 µL

Sample Preparation (General Protocol):

-

For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

-

For solid samples, an initial extraction with an organic solvent is required.

-

The extracted sample should be dissolved in the mobile phase before injection.

A published method for the simultaneous determination of methoprene and methoprene acid in rat plasma and urine utilized a solid-phase extraction for sample cleanup followed by a gradient HPLC separation with UV detection at 210 and 254 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Methoprene Acid Analysis

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

Objective: To analyze methoprene acid by GC-MS after derivatization.

Derivatization (Example using silylation):

-

Evaporate the solvent from the extracted sample.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture to facilitate the reaction and form the trimethylsilyl (B98337) (TMS) ester of methoprene acid.

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Splitless or split injection.

-

Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

-

MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Biological Activity and Signaling Pathway

Methoprene acid has been identified as a specific agonist for the retinoid X receptor (RXR), a type of nuclear receptor.[3] RXRs form heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), to regulate gene expression. The binding of a ligand to RXR can induce a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of transcription of target genes.

Caption: Methoprene Acid Activating the RXR Signaling Pathway

Retinoid X Receptor (RXR) Binding Assay

A competitive binding assay can be used to determine the affinity of methoprene acid for RXR.

Objective: To measure the binding affinity of methoprene acid to RXR.

Principle: This assay measures the ability of a test compound (methoprene acid) to compete with a radiolabeled or fluorescently labeled known RXR ligand for binding to the RXR ligand-binding domain (LBD).

Materials:

-

Purified recombinant RXR-LBD.

-

Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid) or a fluorescent RXR agonist.

-

Test compound (methoprene acid) at various concentrations.

-

Scintillation fluid and a scintillation counter (for radioligand assays) or a fluorescence plate reader (for fluorescent ligand assays).

-

Assay buffer.

Procedure (Radioligand Assay Example):

-

Incubate a fixed concentration of purified RXR-LBD with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of methoprene acid.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., by filtration).

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Plot the percentage of specific binding against the concentration of methoprene acid to determine the IC₅₀ value.

-

The Ki (inhibitor constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

Methoprene acid, a metabolite of the widely used insecticide methoprene, exhibits distinct chemical and biological properties. Its ability to act as a ligand for the retinoid X receptor opens up new avenues for research into its potential physiological and toxicological effects in vertebrates. This guide provides a foundational resource for scientists and researchers, offering key data on its chemical structure and properties, along with methodologies for its synthesis, analysis, and biological characterization. Further research is warranted to fully elucidate the spectroscopic characteristics and the detailed downstream signaling pathways activated by methoprene acid.

References

The Molecular Mechanism of Methoprene Acid in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene (B1676399), a widely used insect growth regulator, functions as a juvenile hormone (JH) analog. Its active metabolite, methoprene acid, disrupts the normal developmental processes in insects, preventing them from reaching reproductive maturity. This technical guide provides an in-depth exploration of the molecular mechanism of action of methoprene acid, focusing on its interaction with the juvenile hormone receptor, the subsequent signaling cascade, and the physiological consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Insect growth and metamorphosis are intricately regulated by a balance of hormones, primarily ecdysone (B1671078) and juvenile hormone (JH). While ecdysone promotes molting, JH dictates the nature of the molt, ensuring the insect remains in a juvenile state until it has reached the appropriate developmental stage. The absence of JH during a molt allows for metamorphosis into the adult form.[1] Methoprene disrupts this delicate balance by mimicking the action of JH, leading to a failure in metamorphosis and ultimately, the death of the insect.[2][3] This guide will dissect the molecular events that underpin this process.

The Juvenile Hormone Signaling Pathway

The central player in the action of methoprene acid is the juvenile hormone signaling pathway. This pathway is initiated by the binding of JH or its analogs to a specific intracellular receptor, leading to changes in gene expression that maintain the larval state.

The Juvenile Hormone Receptor: Methoprene-tolerant (Met)

The primary receptor for JH and its mimics is a protein named Methoprene-tolerant (Met).[4][5] Met is a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of transcription factors.[6] The discovery that mutants of the Met gene confer resistance to methoprene was a critical step in identifying it as the JH receptor.[7][8]

Ligand Binding and Receptor Activation

Methoprene acid, the active form of methoprene, binds with high affinity to a hydrophobic pocket within the PAS-B domain of the Met protein.[4] This binding event is the crucial first step in signal transduction. Upon ligand binding, Met undergoes a conformational change that facilitates its heterodimerization with another bHLH-PAS protein known as Taiman (Tai), which is also referred to as Steroid Receptor Coactivator (SRC) or FISC.[9][10]

The formation of the Met-Tai heterodimer creates the functional juvenile hormone receptor (JHR) complex. This complex is then able to recognize and bind to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.[11][12]

Downstream Gene Regulation

The binding of the JHR complex to JHREs modulates the transcription of a suite of downstream genes. The most critical of these is Krüppel-homolog 1 (Kr-h1).[13] The JHR complex activates the transcription of Kr-h1, a zinc finger transcription factor that acts as a key suppressor of metamorphosis.[4] By maintaining high levels of Kr-h1, methoprene ensures the insect remains in its larval state.

Furthermore, the JH signaling pathway exhibits an antagonistic relationship with the ecdysone signaling pathway. Methoprene treatment has been shown to suppress the expression of ecdysone-induced transcription factors, such as E93, which are essential for the initiation of adult development.[1][14] This dual action of promoting anti-metamorphic gene expression and repressing pro-metamorphic genes solidifies the developmental arrest.

Below is a diagram illustrating the juvenile hormone signaling pathway initiated by methoprene acid.

Quantitative Data on Methoprene Acid's Mechanism of Action

The following tables summarize key quantitative data from various studies that have elucidated the mechanism of action of methoprene and its analogs.

Table 1: Ligand Binding Affinities

| Ligand | Receptor/Domain | Insect Species | Kd (nM) | Ki (nM) | Reference |

| JH III | Met (full-length) | Drosophila melanogaster | 5.3 ± 1.5 | - | [5] |

| JH III | Met (full-length) | Tribolium castaneum | 2.94 ± 0.68 | - | [4] |

| JH III | Met (PAS-B domain) | Tribolium castaneum | 12.3 ± 0.62 | - | [4] |

| Methoprene | Met (PAS-B domain) | Tribolium castaneum | - | 388 ± 52 | [4] |

| Pyriproxyfen | Met (PAS-B domain) | Tribolium castaneum | - | 4.75 ± 0.86 | [4] |

Kd: Dissociation constant; a lower value indicates higher binding affinity. Ki: Inhibition constant; a lower value indicates a more potent competitor.

Table 2: Effects on Gene Expression and Physiology

| Treatment | Insect Species | Gene/Process Affected | Quantitative Effect | Reference |

| Methoprene (100 ng/mL) | Aedes aegypti | E93 mRNA levels | Significant suppression at 36h and 48h in 4th instar larvae | [1] |

| TaMet dsRNA injection | Tuta absoluta | Female spawning | 67.25% reduction | [15] |

| TaMet dsRNA injection | Tuta absoluta | Offspring hatching rate | 67.21% decrease | [15] |

| TaMet dsRNA injection | Tuta absoluta | Male pupal mortality | 80% mortality rate | [15] |

Table 3: Dose-Response Data for Mortality/Inhibition of Emergence

| Insect Species | Metric | Value (ppb) | Reference |

| Culex pipiens | IE50 | 0.428 | [2] |

| Aedes aegypti | IE50 | 0.505 | [2] |

| Aedes albopictus | IE50 | 1.818 | [2] |

| Insect Species | Concentration | Mortality (48h) | Reference |

| Musca domestica | 1% | 70.62% | [16] |

| Musca domestica | 5% | 99.37% | [16] |

| Musca domestica | 10% | 100% | [16] |

IE50: The concentration that causes 50% inhibition of emergence.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the mechanism of action of methoprene acid.

Radioligand Binding Assay

This assay is used to determine the binding affinity of methoprene acid to its receptor, Met.

Protocol:

-

Protein Expression: The full-length Met protein or its PAS-B domain is expressed using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) from a corresponding cDNA clone.

-

Incubation: The expressed protein is incubated with various concentrations of a radiolabeled ligand, typically [³H]JH III, in a suitable buffer.

-

Competition: For competition assays, a fixed concentration of [³H]JH III is co-incubated with increasing concentrations of unlabeled methoprene acid.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is the dextran-coated charcoal (DCC) assay, where the charcoal adsorbs the free [³H]JH III, and the protein-bound radioligand remains in the supernatant after centrifugation.

-

Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate saturation or competition curves, from which the Kd and Ki values can be calculated using non-linear regression analysis.

Reporter Gene Assay

This cell-based assay measures the ability of methoprene acid to activate the JHR complex and induce transcription from a JHRE.

Protocol:

-

Cell Culture: An insect (e.g., Drosophila S2) or mammalian (e.g., HEK293T) cell line is cultured under appropriate conditions.

-

Transient Transfection: The cells are transfected with several plasmids:

-

An expression vector for the Met protein.

-

An expression vector for the Taiman protein.

-

A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of a known JHRE.

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Hormone Treatment: After allowing time for protein expression, the transfected cells are treated with various concentrations of methoprene acid or a vehicle control.

-

Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to the control reporter activity. The fold-induction of reporter gene expression is then calculated relative to the vehicle-treated control to determine the dose-dependent activation by methoprene acid.

RNA Interference (RNAi)

RNAi is used to specifically silence the expression of the Met gene to confirm its role in mediating the effects of methoprene.

Protocol:

-

dsRNA Synthesis: A DNA template corresponding to a portion of the Met gene is used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

-

dsRNA Injection: The dsRNA is injected into the insect at an appropriate developmental stage (e.g., larva or pupa). A control group is injected with a non-specific dsRNA (e.g., from GFP).

-

Phenotypic Observation: The insects are observed for developmental defects, such as precocious metamorphosis or failure to molt, which would be expected if JH signaling is disrupted.

-

Gene Expression Analysis: RNA is extracted from the dsRNA-treated insects, and the efficiency of Met knockdown is confirmed by RT-qPCR. The expression of downstream target genes (e.g., Kr-h1) can also be measured to assess the impact of Met silencing on the signaling pathway.

CRISPR-Cas9 Gene Knockout

This technique allows for the complete and heritable knockout of the Met gene to study its function.

Protocol:

-

sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target specific exons of the Met gene. It is often advantageous to use multiple sgRNAs to increase the likelihood of generating a knockout mutation.[7][17]

-

Embryo Injection: A mixture of the sgRNAs and Cas9 protein or a plasmid encoding Cas9 is injected into early-stage insect embryos.

-

Screening for Mutants: The surviving insects (G0 generation) are raised and screened for mutations in the Met gene. This can be done by observing phenotypes associated with a loss of Met function (e.g., precocious development, black larval phenotype in some mosquitoes).[7][18]

-

Confirmation of Knockout: Genomic DNA is extracted from putative mutants, and the targeted region of the Met gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that disrupt the gene's open reading frame.

-

Phenotypic Analysis: Homozygous knockout lines are established to conduct detailed phenotypic analysis and confirm the role of Met in JH signaling and methoprene action.

Conclusion

The mechanism of action of methoprene acid in insects is a well-defined process centered on the disruption of the juvenile hormone signaling pathway. By acting as a potent agonist of the JH receptor, Met, methoprene acid triggers a signaling cascade that maintains the expression of anti-metamorphic genes and suppresses those required for adult development. This leads to a developmental arrest, preventing the emergence of reproductively viable adults. The quantitative data on binding affinities and gene expression, coupled with the detailed experimental protocols outlined in this guide, provide a robust framework for researchers to further investigate this critical pathway for the development of novel and effective insect control strategies.

References

- 1. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of Methoprene in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Drosophila Methoprene -tolerant gene product. Juvenile hormone binding and ligand-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knockout of juvenile hormone receptor, Methoprene-tolerant, induces black larval phenotype in the yellow fever mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular analysis of the Methoprene-tolerant gene region of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reporter gene assays for screening and identification of novel molting hormone- and juvenile hormone-like chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR/Cas9-mediated methoprene-tolerant 1 knockout results in precocious metamorphosis of beet armyworm (Spodoptera exigua) only at the late larval stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Steroid Receptor Coactivator Acts as the DNA-binding Partner of the Methoprene-tolerant Protein in Regulating Juvenile Hormone Response Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reporter gene assays for screening and identification of novel molting hormone- and juvenile hormone-like chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Dual roles of methoprene-tolerant gene TaMet in male molting and female reproduction of the tomato leafminer, Tuta absoluta (meyrick) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Knockout of juvenile hormone receptor, Methoprene-tolerant, induces black larval phenotype in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoprene Acid's Interaction with Retinoid X Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene (B1676399) acid, an active metabolite of the insect growth regulator methoprene, has been identified as a selective agonist for the Retinoid X Receptors (RXRs). This document provides a comprehensive technical overview of the molecular interactions between methoprene acid and RXRs. It includes a summary of quantitative binding and activation data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development who are investigating the effects of environmental compounds on nuclear receptor signaling.

Introduction

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in a wide array of physiological processes, including development, metabolism, and cellular differentiation. RXRs can function as homodimers or as heterodimeric partners with other nuclear receptors, such as the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). The discovery that methoprene, a widely used insecticide, has a metabolite, methoprene acid, that can activate mammalian RXRs has raised interest in its potential biological effects.[1][2][3] This guide delves into the specifics of this interaction.

Quantitative Data Summary

The interaction between methoprene acid and RXRs has been quantified through various in vitro assays. The following tables summarize the key data from published studies, providing a comparative view of binding affinities and transcriptional activation.

Table 1: Ligand Binding Affinity of Methoprene Acid to RXRα

| Ligand | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| Methoprene Acid | Human RXRα | Competitive Radioligand Binding ([3H]9-cis-RA) | Not Reported | ~4,000 | [1] |

| 9-cis-Retinoic Acid | Human RXRα | Competitive Radioligand Binding | ~12 | Not Reported | [4] |

Note: The IC50 value for methoprene acid is an approximation based on graphical data presented in the cited literature.

Table 2: Transcriptional Activation of RXR Subtypes by Methoprene Acid

| RXR Subtype | Reporter Gene Assay | EC50 (µM) | Fold Activation (vs. control) | Reference |

| Human RXRα | Luciferase Reporter Assay | ~5 | ~8 | [1] |

| Human RXRβ | Luciferase Reporter Assay | ~10 | ~3 | [1] |

| Human RXRγ | Luciferase Reporter Assay | ~5 | ~7 | [1] |

Note: EC50 and fold activation values are approximations based on graphical data from the cited reference.

Signaling Pathway and Mechanism of Action

Methoprene acid acts as an agonist, binding to the ligand-binding pocket (LBP) of the RXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[5][6] The RXR, either as a homodimer or a heterodimer, then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

Figure 1: Methoprene Acid-Induced RXR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between methoprene acid and RXRs.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound (methoprene acid) to compete with a radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) for binding to the RXR.

Materials:

-

Purified recombinant human RXRα protein

-

[3H]9-cis-retinoic acid ([3H]9cRA)

-

Unlabeled methoprene acid

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Hydroxyapatite (HAP) slurry

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 0.5% CHAPS)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of unlabeled methoprene acid.

-

In a microcentrifuge tube, incubate a constant amount of purified RXRα protein with a fixed concentration of [3H]9cRA (typically at or below its Kd) in binding buffer.

-

Add varying concentrations of unlabeled methoprene acid to the tubes. For total binding, add vehicle control. For non-specific binding, add a large excess of unlabeled 9cRA.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Add HAP slurry to each tube and incubate for a short period (e.g., 15 minutes) to allow the protein-ligand complex to bind to the HAP.

-

Centrifuge the tubes to pellet the HAP.

-

Wash the HAP pellet with wash buffer to remove unbound radioligand. Repeat the wash step.

-

Resuspend the final HAP pellet in scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of methoprene acid and determine the IC50 value.

Figure 2: Workflow for a Competitive Ligand Binding Assay.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a ligand to activate a receptor and induce the expression of a reporter gene (e.g., luciferase).[4][8][9]

Materials:

-

Mammalian cell line (e.g., HEK293, CV-1)

-

Expression plasmid for the desired human RXR isoform (α, β, or γ)

-

Reporter plasmid containing an RXRE upstream of a luciferase gene

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium

-

Methoprene acid

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of methoprene acid or a vehicle control.

-

Incubate the cells with the compound for a specified period (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Figure 3: Workflow for a Reporter Gene Assay.

Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator protein. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10][11]

Materials:

-

Purified, tagged RXR ligand-binding domain (LBD) (e.g., GST-RXR-LBD)

-

Tagged coactivator peptide (e.g., biotinylated SRC1 peptide)

-

TR-FRET donor fluorophore-labeled antibody against the RXR tag (e.g., Europium-labeled anti-GST)

-

TR-FRET acceptor fluorophore-labeled protein that binds the coactivator tag (e.g., Streptavidin-Allophycocyanin)

-

Assay buffer

-

Methoprene acid

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Prepare serial dilutions of methoprene acid.

-

In a microplate, combine the GST-RXR-LBD, biotinylated SRC1 peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin in the assay buffer.

-

Add the different concentrations of methoprene acid or a vehicle control.

-

Incubate the plate at room temperature for a specified time to allow the components to interact and reach equilibrium.

-

Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the ligand-induced interaction of the RXR-LBD and the coactivator peptide.

-

Calculate the TR-FRET ratio and plot it against the concentration of methoprene acid to determine the EC50 for coactivator recruitment.

Figure 4: Logical Diagram of a Coactivator Recruitment FRET Assay.

Conclusion

The data and methodologies presented in this guide demonstrate that methoprene acid is a direct and selective activator of Retinoid X Receptors. While its affinity for RXRs is lower than that of the endogenous ligand 9-cis-retinoic acid, it is capable of inducing transcriptional activity across all RXR subtypes. The provided experimental protocols offer a foundation for further investigation into the biological consequences of this interaction. Understanding the molecular mechanisms by which environmental compounds like methoprene acid interact with nuclear receptors is crucial for assessing their potential impacts on human health and for the development of novel therapeutic agents targeting the RXR signaling pathway.

References

- 1. pnas.org [pnas.org]

- 2. Activation of mammalian retinoid X receptors by the insect growth regulator methoprene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of mammalian retinoid X receptors by the insect growth regulator methoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. eubopen.org [eubopen.org]

- 10. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Environmental Degradation of Methoprene to Methoprene Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the insect growth regulator methoprene (B1676399), with a specific focus on its transformation to methoprene acid. This document details the primary mechanisms of degradation, presents quantitative data from various studies, outlines experimental protocols for analysis, and provides visual representations of the key processes.

Introduction

Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone in insects, disrupting their normal development and reproductive cycles. Its environmental fate is of significant interest to ensure its efficacy and to assess any potential non-target effects. A key degradation product of methoprene is methoprene acid (11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid), which is formed through various biotic and abiotic processes. Understanding the pathways and kinetics of this transformation is crucial for environmental risk assessment and the development of effective and safe pest control strategies.

Degradation Pathways

The environmental degradation of methoprene to methoprene acid is primarily driven by three main pathways: microbial degradation, photodegradation, and hydrolysis. The dominant pathway is highly dependent on the environmental matrix (soil, water, or plant surfaces) and specific conditions such as temperature, pH, and sunlight exposure.

Microbial Degradation

In soil and aquatic environments, microbial metabolism is a major route for methoprene degradation. Microorganisms utilize methoprene as a carbon source, leading to its breakdown. The initial step in the formation of methoprene acid through this pathway is the enzymatic hydrolysis of the ester linkage in the methoprene molecule. This process is significantly faster in non-autoclaved soil compared to autoclaved soil, highlighting the critical role of microbes.

Photodegradation

Methoprene is susceptible to degradation by sunlight, particularly on inert surfaces and in the upper layers of water bodies. Photodegradation can proceed through isomerization of the double bonds and cleavage of the molecule. One of the primary photodegradation products is 7-methoxycitronellal. While direct photolytic conversion to methoprene acid is not the primary documented pathway, photodegradation contributes to the overall breakdown of methoprene, making it more available for other degradation processes that can lead to the acid.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of methoprene is pH-dependent, although it is generally considered stable in sterile aqueous solutions over a wide pH range. The rate of hydrolysis can be influenced by temperature and the presence of acidic or alkaline conditions. While specific quantitative data on the direct hydrolysis of methoprene to methoprene acid under various environmental pH conditions is not extensively detailed in the readily available literature, it is a plausible pathway, particularly under conditions that favor ester hydrolysis.

Quantitative Data on Methoprene Degradation

The rate of methoprene degradation is typically expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize quantitative data on methoprene degradation from various studies.

| Environmental Matrix | Condition | Half-life (t½) | Reference |

| Soil | |||

| Sandy Loam | Aerobic | ~10 days | |

| Four different soil types | Not specified | 10-14 days | |

| Water | |||

| Pond Water | 0.001 mg/L initial concentration | ~30 hours | |

| Pond Water | 0.01 mg/L initial concentration | ~40 hours | |

| Pond Water | Exposed to sunlight (sterile and non-sterile) | >80% degradation in 13 days | |

| Sewage | Not specified | 60-70 hours | |

| Atmosphere | |||

| Vapor phase | Reaction with hydroxyl radicals | 1.5 hours | |

| Vapor phase | Reaction with ozone | 48 minutes | |

| On Plants | |||

| Alfalfa | 1,000 g/ha application rate | < 2 days | |

| Rice | 1,000 g/ha application rate | < 1 day |

Experimental Protocols

This section provides an overview of the methodologies used to study the degradation of methoprene and identify its metabolites, including methoprene acid.

Sample Preparation and Extraction

Objective: To extract methoprene and its degradation products from environmental samples (water, soil, plant material) for analysis.

Protocol for Water Samples (based on Aronov et al., 2005):

-

Collect water samples in amber glass vials to minimize photodegradation.

-

For preservation and to prevent microbial activity, samples can be preserved with a solvent like methanol.

-

Spike the sample with a known amount of an internal standard (e.g., kinoprene) for quantification.

-

Perform solid-phase extraction (SPE) to concentrate the analytes.

-

Condition an SPE cartridge (e.g., C18) with an appropriate solvent.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute methoprene and its metabolites with a suitable organic solvent (e.g., ethyl acetate).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., acetonitrile).

Analytical Methods

Objective: To separate, identify, and quantify methoprene and methoprene acid.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the analysis of methoprene and its metabolites.

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

-

Injection Volume: Typically in the range of 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for methoprene and its metabolites.

-

Derivatization: To enhance the ionization efficiency of the nonpolar methoprene molecule, a derivatization step using a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed. This reagent reacts with the diene structure of methoprene, making it more readily ionizable.

-

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for methoprene analysis.

Bioavailability of Methoprene Acid in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399), an insect growth regulator that mimics juvenile hormone, is widely used for controlling various insect pests. Its efficacy and environmental impact are intrinsically linked to the bioavailability of its active form, methoprene acid, in soil and aquatic environments. This technical guide provides a comprehensive overview of the factors governing the bioavailability of methoprene acid, its degradation kinetics, and the experimental methodologies used for its assessment. This document is intended to serve as a valuable resource for researchers, environmental scientists, and professionals involved in the development and environmental risk assessment of pesticides.

Data Presentation: Quantitative Overview of Methoprene Acid's Environmental Fate

The persistence and mobility of methoprene acid in the environment are dictated by a combination of physical, chemical, and biological processes. The following tables summarize key quantitative data from various studies, offering a comparative look at its behavior in soil and water.

Table 1: Degradation and Persistence of Methoprene in Soil

| Soil Type | Half-life (t½) | Degradation Pathway | Key Metabolites | Reference |

| Sandy Loam | ~10 days | Microbial Degradation | CO2, soil-bound products | [1][2] |

| Four different soil types | 10-14 days | Microbial Degradation | Carbon dioxide, soil-bound products | [1] |

| Aerobic sandy loam | ~10 days | Biodegradation | Methoxycitronellal, hydroxy ester, CO2 | [3] |

Table 2: Degradation and Persistence of Methoprene in Water

| Water Type | Half-life (t½) | Conditions | Degradation Pathway | Key Metabolites | Reference |

| Pond Water | ~30 hours | 0.001 mg/L initial concentration | Photodegradation, Microbial Degradation | Methoxycitronellal | [3] |

| Pond Water | ~40 hours | 0.01 mg/L initial concentration | Photodegradation, Microbial Degradation | Methoxycitronellal | [3] |

| Sewage | 60-70 hours | - | Microbial Degradation | - | [3] |

| Unshaded Water | Rapid | Exposure to light | Photodegradation | Over 50 unidentified products | [1] |

| Water (pH 5-9) | Stable for 30 days | In the dark, protected from light | - | - | [1] |

Table 3: Soil Sorption and Mobility of Methoprene

| Parameter | Value | Implication for Bioavailability | Reference |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | ~23,000 | Low mobility, tends to remain in the top few centimeters of soil, reducing leaching potential. | [3] |

Experimental Protocols

Accurate assessment of methoprene acid's bioavailability requires robust and standardized experimental protocols. This section details the methodologies for key experiments.

Determination of Methoprene Half-life in Soil

This protocol outlines the laboratory procedure for determining the rate of methoprene degradation in soil under controlled aerobic conditions.

Objective: To determine the half-life (t½) of methoprene in a specific soil type.

Materials:

-

Test soil, characterized for pH, organic carbon content, texture, and microbial biomass.

-

Radiolabeled ([¹⁴C]) or non-labeled methoprene of known purity.

-

Sterile control soil (autoclaved).

-

Incubation chambers with controlled temperature and humidity.

-

Analytical instrumentation for methoprene quantification (e.g., HPLC-MS/MS).

-

Scintillation counter (for radiolabeled studies).

Procedure:

-

Soil Preparation: Sieve fresh soil to remove large debris. Adjust moisture content to 50-80% of field capacity to ensure optimal microbial activity.

-

Fortification: Treat a known mass of soil with a standard solution of methoprene to achieve the desired concentration. For microbial degradation studies, a parallel set of sterilized soil samples should be prepared.

-

Incubation: Place the treated soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) in the dark. Ensure adequate aeration for aerobic degradation studies.

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Extraction: Extract methoprene and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724), ethyl acetate).

-

Analysis: Quantify the concentration of methoprene in the extracts using a validated analytical method such as HPLC-MS/MS. For radiolabeled studies, determine the distribution of radioactivity in parent compound, metabolites, and bound residues.

-

Data Analysis: Plot the concentration of methoprene versus time. The half-life is calculated using first-order decay kinetics.

Assessment of Methoprene Photodegradation in Water

This protocol describes a method to evaluate the degradation of methoprene in an aqueous solution when exposed to simulated or natural sunlight.

Objective: To determine the photodegradation rate and half-life of methoprene in water.

Materials:

-

Purified water (e.g., deionized or HPLC-grade).

-

Methoprene standard solution.

-

Quartz or borosilicate glass vessels (transparent to UV light).

-

A light source simulating natural sunlight (e.g., xenon arc lamp) with controlled intensity and spectral distribution, or natural sunlight.

-

Dark controls wrapped in aluminum foil.

-

Analytical instrumentation for methoprene quantification (e.g., HPLC-MS/MS).

Procedure:

-

Solution Preparation: Prepare an aqueous solution of methoprene at a known concentration in the test vessels.

-

Exposure: Expose the test solutions to the light source. Place dark control samples alongside the exposed samples to account for any degradation not due to light. Maintain a constant temperature throughout the experiment.

-

Sampling: Collect aliquots of the solutions at specific time intervals.

-

Analysis: Analyze the samples to determine the concentration of remaining methoprene.

-

Data Analysis: Calculate the rate of photodegradation and the half-life by plotting the concentration of methoprene against the duration of light exposure.

Measurement of Methoprene Soil Sorption Coefficient (Koc)

This protocol details the batch equilibrium method to determine the extent to which methoprene partitions between the soil and water phases.

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of methoprene.

Materials:

-

Several soil types with varying organic carbon content.

-

0.01 M CaCl₂ solution.

-

Methoprene standard solution.

-

Centrifuge tubes with screw caps.

-

Shaker.

-

Centrifuge.

-

Analytical instrumentation for methoprene quantification.

Procedure:

-

Equilibration: Add a known mass of soil to a centrifuge tube containing a known volume of 0.01 M CaCl₂ solution with a known initial concentration of methoprene.

-

Shaking: Shake the tubes for a sufficient period (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Analyze the supernatant to determine the equilibrium concentration of methoprene in the aqueous phase.

-

Calculation: Calculate the amount of methoprene sorbed to the soil by subtracting the amount in the aqueous phase from the initial amount. The soil-water distribution coefficient (Kd) is then calculated.

-

Normalization: Normalize the Kd value to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / % organic carbon) * 100).

Analytical Method for Methoprene Residue in Water Samples using HPLC-MS/MS

This protocol provides a sensitive and selective method for the quantification of methoprene in water samples.

Objective: To accurately quantify trace levels of methoprene in environmental water samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Collect water samples in amber glass bottles and store them at 4°C.

-

Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water. Pass the water sample through the cartridge. Elute the retained methoprene with a suitable organic solvent like acetonitrile.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase gradient of acetonitrile and water (both often containing a small amount of formic acid to improve ionization) to separate methoprene from other compounds.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion for methoprene and one or more product ions to ensure high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of methoprene.

-

Quantify the methoprene concentration in the samples by comparing their peak areas to the calibration curve.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the bioavailability of methoprene acid.

Caption: Factors influencing methoprene acid bioavailability in soil.

Caption: Degradation pathways of methoprene in aquatic environments.

Caption: Experimental workflow for determining methoprene's half-life in soil.

Conclusion

The bioavailability of methoprene acid in soil and water is a complex interplay of its chemical properties and environmental factors. In soil, its high sorption to organic matter significantly reduces its mobility and leaching potential, with microbial degradation being the primary route of dissipation. In aquatic systems, photodegradation plays a crucial role, alongside microbial activity. Understanding these processes and employing robust analytical and experimental methodologies are paramount for accurately assessing the environmental fate and potential risks associated with methoprene use. This guide provides a foundational framework for researchers to design and execute studies that contribute to a more comprehensive understanding of methoprene's environmental behavior.

References

The Unseen Journey: A Technical Guide to the Toxicokinetics of Methoprene Acid in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399), a widely used insect growth regulator, mimics the action of juvenile hormone, disrupting the developmental cycle of targeted pests.[1] Its primary active metabolite, methoprene acid, is the key agent in this process. While effective in pest control, understanding the absorption, distribution, metabolism, and excretion (ADME) of methoprene acid in non-target organisms is paramount for a comprehensive environmental risk assessment and for the development of safer, more specific pesticides. This technical guide provides an in-depth analysis of the toxicokinetics of methoprene acid across a range of non-target species, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers and professionals in the field.

Quantitative Toxicokinetic Data of Methoprene in Non-Target Organisms

The following tables summarize the available quantitative data on the toxicity of methoprene, the precursor to methoprene acid, in various non-target organisms. This data provides a baseline for understanding the potential exposure and effects of methoprene acid.

Table 1: Acute Toxicity of Methoprene in Mammalian Species

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | > 34,600 | [1] |

| Dog | Oral | > 5,000 | [1] |

| Rabbit | Dermal | > 2,000 - 3,000 | [2] |

Table 2: Acute and Sub-chronic Toxicity of Methoprene in Avian Species

| Species | Test Type | Value | Reference |

| Mallard Duck | 5-8 day LC50 | > 10,000 ppm | [1] |

| Bobwhite Quail | 5-8 day LC50 | > 10,000 ppm | [1] |

| Chicken | Acute Oral LD50 | > 4,640 ppm | [1] |

| Mallard Duck | Acute Oral LD50 | > 2,000 mg/kg | [1] |

Table 3: Acute Toxicity of Methoprene in Aquatic Organisms

| Species | 96-hour LC50 (mg/L) | Reference |

| Bluegill Sunfish | 4.6 | [1] |

| Trout | 4.4 | [1] |

| Channel Catfish | > 100 | [1] |

| Largemouth Bass | > 100 | [1] |

| Freshwater Shrimp | > 100 | [1] |

| Estuarine Mud Crabs | > 0.1 | [1] |

Table 4: Environmental Fate of Methoprene

| Environment | Half-life | Reference |

| Soil | Up to 10 days | [2] |

| Pond Water (0.001 mg/L) | ~30 hours | [1] |

| Pond Water (0.01 mg/L) | ~40 hours | [1] |

Experimental Protocols

A thorough understanding of the methodologies employed in toxicokinetic studies is crucial for data interpretation and replication. The following sections outline the typical experimental protocols for assessing the toxicokinetics of methoprene acid, based on established guidelines and published research.

In Vivo Toxicokinetic Studies in Rodents (Rat Model)

These studies are fundamental for understanding the ADME of methoprene acid in mammals and are often conducted in accordance with OECD Guideline 417.

-

Test Animals: Healthy, young adult Sprague-Dawley rats are commonly used.[3] Animals are housed in controlled environments with a standard diet and water ad libitum.

-

Dosing: Radiolabeled ([14C]) methoprene is typically administered via oral gavage as a single dose.[3] At least two dose levels are used to assess dose-dependency. An intravenous administration group is included to determine absolute bioavailability.[3]

-

Sample Collection: Blood, urine, feces, and expired air are collected at predetermined time points over several days.[3] At the end of the study, tissues such as the liver, kidney, fat, and muscle are collected to determine distribution.

-

Analytical Method:

-

Sample Preparation: Urine and feces are often analyzed directly for total radioactivity. Blood and tissues are homogenized and combusted to determine total [14C] content. For metabolite profiling, samples are extracted with an organic solvent (e.g., acetonitrile), followed by solid-phase extraction (SPE) cleanup.

-

Instrumentation: Total radioactivity is measured by liquid scintillation counting. Metabolite separation and quantification are performed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or tandem mass spectrometry (LC-MS/MS).[4]

-

-

Data Analysis: Toxicokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and volume of distribution are calculated from the concentration-time profiles of methoprene and methoprene acid in plasma.

Aquatic Organism Toxicity Testing

Toxicity studies in aquatic organisms are essential for environmental risk assessment.

-

Test Organisms: Species such as bluegill sunfish, rainbow trout, and Daphnia magna are commonly used.

-

Exposure System: Static or semi-static exposure systems are typically employed. Test solutions are prepared by dissolving methoprene in a suitable solvent and then diluting it in the test water.

-

Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range throughout the experiment.

-

Endpoint Measurement: The primary endpoint is typically mortality, recorded at 24, 48, 72, and 96 hours to determine the LC50 value. For invertebrates like Daphnia magna, immobilization is also a key endpoint.

Visualization of Key Pathways

Metabolic Pathway of Methoprene

Methoprene undergoes several key biotransformation reactions in non-target organisms, primarily in the liver.[2] The major metabolic pathways include ester hydrolysis, O-demethylation, and oxidative cleavage.

Caption: Generalized metabolic pathway of methoprene in non-target organisms.

Experimental Workflow for In Vivo Toxicokinetic Study

The following diagram illustrates the typical workflow for an in vivo toxicokinetic study in a rodent model.

Caption: A typical experimental workflow for an in vivo toxicokinetic study.

Conclusion

The toxicokinetic profile of methoprene acid in non-target organisms is characterized by relatively low toxicity in mammals and birds, but moderate to high toxicity in certain aquatic invertebrates and fish. In mammals, methoprene is rapidly metabolized and excreted.[1] The primary metabolic pathway involves ester hydrolysis to form methoprene acid, which is then further metabolized. A comprehensive understanding of these toxicokinetic processes is essential for accurate environmental risk assessment and the development of next-generation pesticides with improved safety profiles. Further research is warranted to obtain more detailed quantitative ADME data for methoprene acid across a broader range of non-target species and to elucidate the specific molecular mechanisms underlying its toxicity in sensitive organisms.

References

- 1. Use of Methoprene for Mosquito Control and Potential Toxic Effects on Non-Target Species - IAAAM_Archive - VIN [vin.com]

- 2. EXTOXNET PIP - METHOPRENE [extoxnet.orst.edu]

- 3. METHOPRENE and S-METHOPRENE (JMPR 2001) [inchem.org]

- 4. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Methoprene Acid Metabolism in Vertebrate Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic fate of methoprene (B1676399), a widely used insect growth regulator, in vertebrate species. The focus is on the formation and subsequent actions of its primary metabolite, methoprene acid. This document synthesizes quantitative data, details common experimental protocols, and illustrates key biochemical pathways to serve as a comprehensive resource for professionals in research and drug development.

Metabolic Pathways of Methoprene in Vertebrates

Methoprene is rapidly and extensively metabolized in vertebrate species, including mammals, birds, and fish.[1] The metabolic process prevents the accumulation of the parent compound and leads to the formation of polar metabolites that are readily excreted. The primary metabolic pathways involve hydrolysis, demethylation, and oxidative cleavage.[1]

The initial and most significant metabolic step is the hydrolysis of the isopropyl ester group to form methoprene acid.[2] This reaction is primarily catalyzed by microsomal esterases found in the liver and other tissues.[2] Subsequently, O-demethylation and oxidative cleavage of the double bond at the C-4 position can occur.[1]

Following these initial transformations, the resulting metabolites can enter endogenous biochemical pathways. Through processes analogous to fatty acid oxidation, the carbon skeleton can be broken down into acetate (B1210297). This acetate can then be incorporated into natural products such as cholesterol, fatty acids, and bile acids, or be completely oxidized to carbon dioxide (CO2).[3]

Quantitative Metabolic & Toxicological Data

The metabolism of methoprene is generally rapid, leading to low toxicity in most vertebrate species. The following tables summarize key quantitative data from studies on mammals, birds, and fish.

Table 1: Pharmacokinetics of [¹⁴C]-Methoprene in Rats (Single Oral Dose)

| Parameter | Value | Species | Reference |

| Blood Half-life (parent) | 1.2 hours | Rat | [4] |

| Excretion (24h) | Rat | [4] | |

| In Expired Air (CO₂) | 26% of dose | ||

| In Urine | 13% of dose | ||

| In Feces | 5.2% of dose | ||

| Excretion (120h) | Rat | [4] | |

| In Expired Air (CO₂) | 39% of dose | ||

| In Urine | 20% of dose | ||

| In Feces | 18% of dose | ||

| Biliary Excretion (48h) | 27% of dose | Rat | [4] |

| Carcass Retention (120h) | 17% of dose | Rat | [4] |

Table 2: Acute Toxicity of Methoprene in Vertebrate Species